6-(4-Fluoro-2-methylphenoxy)hexan-2-one
Description
6-(4-Fluoro-2-methylphenoxy)hexan-2-one is an aromatic ether derivative featuring a hexan-2-one backbone substituted with a 4-fluoro-2-methylphenoxy group. Structurally, it combines a ketone functional group with an electron-withdrawing fluorine atom and a methyl group on the aromatic ring, which may influence its electronic properties and reactivity.
Synthetic routes for related hexan-2-one derivatives often involve nucleophilic substitution or Claisen-Schmidt reactions. For example, hexan-2-one oxime has been used as a precursor in the synthesis of nitrobenzofuran derivatives via nucleophilic substitution and acid-catalyzed rearrangement . While direct synthesis data for this compound is sparse, analogous compounds suggest that its preparation likely involves alkylation of 4-fluoro-2-methylphenol with a hexan-2-one derivative under basic conditions.
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-10-9-12(14)6-7-13(10)16-8-4-3-5-11(2)15/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZNJLSAUKBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hexan-2-one Derivatives
Key Observations:
- Steric Considerations: Bicyclic derivatives (e.g., bicyclo[2.2.1] or [3.1.0] systems) exhibit constrained geometries, whereas this compound has a linear structure, enabling greater conformational flexibility .
Table 3: Functional Reactivity and Use Cases
Key Observations:
- The fluorine and methyl groups in this compound may confer resistance to oxidative degradation compared to unsubstituted hexan-2-one .
- Bicyclic ketones are pivotal in complex natural product syntheses, whereas linear derivatives like the target compound may serve as simpler intermediates .
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